Product packaging for 6-Amino-2-oxohexanoic acid(Cat. No.:CAS No. 10606-14-1)

6-Amino-2-oxohexanoic acid

Cat. No.: B3210009
CAS No.: 10606-14-1
M. Wt: 145.16 g/mol
InChI Key: GWENQMVPLJAMAE-UHFFFAOYSA-N
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Description

6-Amino-2-oxohexanoic acid, also known as 2-keto-6-aminocaproate, is a biochemical intermediate of significant interest in metabolic research. This compound, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol, plays a specific role in the degradation pathway of the essential amino acid L-lysine . It is formed from L-lysine via the enzyme L-lysine alpha-oxidase and can subsequently undergo spontaneous decarboxylation to form 5-aminovalerate or cyclize to its cyclic form, delta-piperideine-2-carboxylate . This makes it a valuable compound for studying amino acid catabolism and related enzymatic processes. Researchers utilize this compound to investigate and elucidate critical biochemical pathways. Its relevance extends to the study of aliphatic amino acid metabolism and the engineering of novel synthetic routes for other biochemicals, as referenced in patents for the biological synthesis of compounds like 6-aminocaproic acid from carbohydrate feedstocks . As a solid compound, it requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at room temperature to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B3210009 6-Amino-2-oxohexanoic acid CAS No. 10606-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-4-2-1-3-5(8)6(9)10/h1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWENQMVPLJAMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311368
Record name 6-Amino-2-oxohexanoic acid
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Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-6-aminocaproate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10606-14-1
Record name 6-Amino-2-oxohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-oxohexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Significance and Metabolic Intermediacy of 6 Amino 2 Oxohexanoic Acid

Role of 6-Amino-2-oxohexanoic Acid as a Central Metabolite

This compound, also known as α-keto-epsilon-aminocaproate or 2-keto-6-aminocaproate, is a key intermediate in metabolic pathways. nih.govhmdb.ca As a 2-oxo monocarboxylic acid and an epsilon-amino acid, its structure facilitates its participation in various biochemical reactions. nih.gov

Chemical Identification of this compound

IdentifierValue
IUPAC NameThis compound nih.gov
Molecular FormulaC6H11NO3 nih.gov
Molar Mass145.16 g/mol nih.gov
Synonyms2-Oxo-6-aminocaproate, alpha-ketolysine, 2-keto-6-aminocaproate nih.govhmdb.ca

This compound has been identified as a human metabolite. nih.gov Its presence has been reported in Homo sapiens and the protozoan parasite Trypanosoma brucei. nih.gov As a primary metabolite, it is considered essential for the organism's growth, development, or reproduction. hmdb.ca Its occurrence is intrinsically linked to the metabolic processing of the essential amino acid, lysine (B10760008). hmdb.ca

The primary role of this compound is as an intermediate in the degradation of L-lysine. hmdb.canih.gov L-lysine, an essential amino acid necessary for protein synthesis, is catabolized in the liver through a series of reactions. hmdb.canih.gov In one of these pathways, L-lysine is converted to this compound through the action of the enzyme L-lysine alpha-oxidase. hmdb.ca This compound is a central point in the pathway, connecting the initial deamination of lysine to subsequent metabolic products. hmdb.caresearchgate.net While it is a recognized metabolite in lysine degradation, studies on certain conditions like osteoarthritis in rat models have shown that while other metabolites in the pathway fluctuate, the levels of 6-amino-2-oxohexanoate may not always show significant changes. researchgate.net

Enzymatic Transformations Involving this compound

The biochemical utility of this compound is defined by the enzymatic reactions it undergoes, which transform it into various other metabolites.

Enzymes are crucial for both the synthesis and further conversion of this compound. The enzyme L-lysine-alpha-oxidase directly produces 6-amino-2-oxohexanoate from L-lysine. hmdb.carhea-db.org Conversely, it can be synthesized through a multi-enzyme cascade from other precursors. For example, 6-hydroxyhexanoic acid can be oxidized by an alcohol dehydrogenase (like AlkJ) to form an intermediate aldehyde, which is then converted to this compound by a transaminase (like CV2025). nih.gov This demonstrates its connectivity to metabolic pathways beyond just lysine catabolism, including those involving fatty acid-like molecules. An ω-amino group-oxidizing enzyme (ω-AOX) from the fungus Phialemonium sp. can also be used to produce 6-oxohexanoic acid from 6-aminohexanoic acid, highlighting another enzymatic route in its metabolic vicinity. tandfonline.comtandfonline.comnih.gov

Summary of Key Enzymatic Reactions

ReactionEnzymeSubstrateProduct
Oxidative DeaminationL-lysine-alpha-oxidase hmdb.carhea-db.orgL-lysineThis compound
Oxidation & TransaminationAlcohol Dehydrogenase & Transaminase nih.gov6-hydroxyhexanoic acidThis compound
Oxidationω-amino group-oxidizing enzyme (ω-AOX) tandfonline.comtandfonline.com6-aminohexanoic acid6-oxohexanoic acid

In addition to enzymatic transformations, this compound is susceptible to spontaneous chemical changes within the cellular environment. It has been shown to undergo spontaneous decarboxylation, losing a molecule of carbon dioxide to form 5-aminopentanal (B1222117) (also known as 5-aminovalerate). hmdb.ca This reaction is particularly noted to occur in the presence of hydrogen peroxide, which can be a byproduct of the initial oxidation of L-lysine. hmdb.ca Furthermore, this compound can spontaneously cyclize to form Δ¹-piperideine-2-carboxylic acid. hmdb.ca This intramolecular reaction has been observed in vitro, especially when hydrogen peroxide is removed by the enzyme catalase. hmdb.ca

Conversion to and from Related Metabolites

Formation of Cyclic Derivatives (e.g., Δ1-piperideine-2-carboxylic acid)

A significant metabolic fate of this compound is its spontaneous, non-enzymatic cyclization to form Δ1-piperideine-2-carboxylic acid (P2C). h-its.org This intramolecular reaction involves the formation of a Schiff base between the ε-amino group and the α-keto group, followed by the elimination of a water molecule. h-its.org This cyclization is a rapid and efficient process, which means that this compound is often a transient intermediate. researchgate.net

The resulting P2C is then further metabolized. For instance, in some organisms, it is reduced by the enzyme Δ1-piperideine-2-carboxylate reductase to form L-pipecolic acid, a compound that plays a role in various biological processes. researchgate.net The conversion of L-lysine to P2C can be initiated by enzymes like L-lysine α-oxidase, which oxidizes L-lysine to produce the intermediate 6-amino-2-oxocaproic acid (another name for this compound). researchgate.net

Table 1: Metabolic Transformation of this compound

PrecursorIntermediateProductReaction Type
L-LysineThis compoundΔ1-piperideine-2-carboxylic acidOxidative deamination followed by intramolecular cyclization
Relationship with this compound (acetyl derivative)

The acetylated form of this compound is 6-acetamido-2-oxohexanoic acid. nih.gov This derivative is formed when the primary amino group of this compound is acetylated. This modification represents an alternative metabolic route for the parent compound. The acetylation process can alter the chemical properties of the molecule, potentially influencing its subsequent metabolic fate or its ability to interact with enzymes. 6-acetamido-2-oxohexanoic acid has been identified as a metabolite in organisms such as Trypanosoma brucei and Caenorhabditis elegans. nih.gov

Contribution to Primary Metabolite Pools in Eukaryotic Systems

The pathway involving this compound ultimately leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in the synthesis of fatty acids and cholesterol. Therefore, the flux through this pathway, and by extension the transient pool of this compound, is linked to central carbon and energy metabolism.

Biosynthetic Pathways and Engineered Production Methodologies for 6 Amino 2 Oxohexanoic Acid

Characterization of Natural Biosynthetic Routes

Natural biosynthetic pathways provide the foundational blueprints for the production of 6-amino-2-oxohexanoic acid. These routes primarily originate from the amino acid L-lysine and can also feature the compound as a transient intermediate in more complex metabolic cascades.

The most direct natural synthesis of this compound begins with L-lysine. This conversion is catalyzed by enzymes that modify the alpha-amino group of lysine (B10760008). Two primary enzyme classes are responsible for this transformation:

L-amino acid oxidases (EC 1.4.3.x): These enzymes catalyze the oxidative deamination of the alpha-amino group of L-lysine. For instance, L-lysine alpha-oxidase (EC 1.4.3.14) directly converts L-lysine, in the presence of oxygen and water, into 6-amino-2-oxohexanoate, alongside hydrogen peroxide and ammonium. chalmers.serhea-db.org An example of such an enzyme is the L-lysine α-oxidase from the fungus Trichoderma viride. rhea-db.org

Aminotransferases (EC 2.6.1.x) and Dehydrogenases (EC 1.4.1.x): Metabolic pathways can also convert lysine to this compound via transamination or non-oxidative deamination. google.com An aminotransferase can transfer the amino group from lysine to an α-keto acid acceptor, or a dehydrogenase can remove the amino group to yield the target keto acid. google.com

Enzyme TypeEC NumberReactionExample Source Organism
L-lysine alpha-oxidase1.4.3.14L-lysine + O₂ + H₂O → 6-amino-2-oxohexanoate + NH₄⁺ + H₂O₂Trichoderma viride rhea-db.org
Aminotransferase2.6.1.xL-lysine + α-keto acid → 6-amino-2-oxohexanoate + L-amino acidGeneric pathway in various organisms google.com
Dehydrogenase1.4.1.xL-lysine + NAD(P)⁺ + H₂O → 6-amino-2-oxohexanoate + NAD(P)H + NH₃Generic pathway in various organisms google.com

Beyond its direct formation from lysine, this compound also appears as an intermediate in longer metabolic pathways. One such pathway involves the conversion of L-2,3-dihydropicolinate to downstream products like 6-aminocaproic acid (also known as 6-aminohexanoic acid). google.com In these engineered or natural cascades, L-2,3-dihydropicolinate is processed through a series of enzymatic steps that eventually lead to the formation of this compound, which is then further converted. google.com This highlights the compound's role not just as a product of lysine catabolism but also as a crucial link in biosynthetic routes to other valuable chemicals.

Development of Engineered Biological Synthesis Platforms

Leveraging the knowledge of natural biosynthetic routes, researchers have developed engineered microbial systems for the targeted production of this compound and its derivatives. These platforms offer a more sustainable alternative to traditional chemical synthesis.

Metabolic engineering of microorganisms like Escherichia coli and Pseudomonas taiwanensis has been a successful strategy for producing nylon-6 monomers, a process in which this compound is a key precursor. nih.govmdpi.com These efforts often involve introducing a complete biosynthetic pathway into a single microbial host or distributing the pathway among a consortium of different species. nih.gov

A mixed-species approach can be particularly effective. For example, a system was developed where Pseudomonas taiwanensis converts cyclohexane (B81311) to an intermediate like ε-caprolactone, which is then transferred to an E. coli strain engineered to perform the final conversion steps to 6-aminohexanoic acid. nih.govmdpi.com Such strategies rely on the efficient formation of intermediates like this compound within the engineered cascade. The challenge often lies in optimizing the expression and activity of the required enzymes and minimizing the formation of by-products. nih.gov

MicroorganismEngineering StrategyTarget Product PathwayReference
Pseudomonas taiwanensisHarbors upstream cascade for converting cyclohexane.Conversion of cyclohexane to ε-caprolactone or 6-hydroxyhexanoic acid. nih.gov nih.govmdpi.com
Escherichia coliContains downstream cascade for final product synthesis.Conversion of intermediates to 6-aminohexanoic acid. nih.gov nih.govmdpi.com
Recombinant MicroorganismEngineered metabolic pathway from carbohydrate feedstocks.Production of aminocaproic acid via lysine and this compound. google.com google.com

A primary goal of industrial biotechnology is to produce valuable chemicals from inexpensive and renewable feedstocks. chalmers.se To this end, metabolic pathways have been designed and implemented in recombinant microorganisms to convert simple carbohydrate sources, such as glucose, into difunctional alkanes like 6-aminocaproic acid. google.comgoogle.com

These engineered pathways channel carbon from the feedstock through the microbe's central metabolism into a synthetic route that includes the production of lysine. google.com The engineered host then utilizes enzymes, such as those described in section 3.1.1, to convert the endogenously produced lysine into this compound. google.com This intermediate is subsequently processed through additional enzymatic steps to yield the final desired product. This integrated approach, from simple sugar to value-added chemical, represents a cornerstone of modern biomanufacturing. google.com

Advanced Enzymatic Synthesis Methodologies

In addition to whole-cell biocatalysis, cell-free enzymatic systems offer a powerful alternative for chemical synthesis. These in vitro methods use isolated and often engineered enzymes to perform specific conversions with high selectivity and efficiency.

One approach involves the direct use of enzymes like L-lysine α-oxidase to convert lysine into 6-amino-2-oxohexanoate. rhea-db.org Another advanced strategy focuses on engineering the substrate specificity of existing enzymes. For example, research has aimed to modify enzymes like phosphoglycerate dehydrogenase and fumarate (B1241708) dehydratase to act on this compound and its derivatives, thereby creating novel reaction steps for producing bio-based chemicals. chalmers.se

Furthermore, research into related compounds has demonstrated the potential of enzymatic methods. An ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. has been used for the high-yield production of 6-oxohexanoic acid from 6-aminohexanoic acid. tandfonline.comnih.gov This process required the addition of catalase to eliminate the hydrogen peroxide by-product, which would otherwise deactivate the oxidase. tandfonline.com Such findings are crucial for developing robust enzymatic cascades that may involve this compound as a substrate or product.

Biocatalytic Routes from 6-Aminohexanoic Acid

The enzymatic conversion of 6-aminohexanoic acid serves as a potential route for producing related oxo acids. While the direct synthesis of this compound from this precursor is not the primary outcome of the enzymes discussed in this section, the study of these biocatalysts provides critical insights into enzyme function, optimization, and reaction engineering that are broadly applicable. Research has focused on enzymes that oxidize the terminal amino group, leading to the formation of 6-oxohexanoic acid.

An ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungal strain Phialemonium sp. AIU 274 has been identified as a potent biocatalyst. tandfonline.comtandfonline.comresearchgate.net This enzyme exhibits oxidase activity towards a variety of ω-amino compounds, including ω-aminocarboxylic acids. tandfonline.comresearchgate.net The ω-AOX efficiently catalyzes the oxidative deamination of the terminal amino group (the ω-amino group) of 6-aminohexanoic acid to produce 6-oxohexanoic acid (Figure 1). tandfonline.comresearchgate.net This enzymatic method is presented as a promising alternative to chemical synthesis routes, which often rely on expensive starting materials and hazardous reagents. tandfonline.comresearchgate.net The enzyme from Phialemonium sp. AIU 274 effectively oxidizes long- and medium-chain substrates, making it well-suited for the conversion of 6-aminohexanoic acid. tandfonline.comtandfonline.com

Figure 1. Reaction scheme showing the oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid by ω-AOX from Phialemonium sp. AIU 274. tandfonline.com

The efficiency of the biocatalytic conversion using ω-AOX is highly dependent on reaction conditions. Studies have systematically optimized parameters such as pH, temperature, and enzyme concentration to maximize product yield.

pH: The enzyme's activity is optimal at a pH of 7.0. The ω-AOX retains over 70% of its activity in a pH range of 6.5 to 7.5, indicating that neutral conditions are ideal for long-duration reactions. tandfonline.comresearchgate.net

Temperature: The initial reaction velocity is fastest at 50°C; however, the enzyme's stability decreases significantly above 35°C. tandfonline.comresearchgate.net For prolonged reactions aimed at high product yield, a lower temperature of 30°C was found to be optimal. researchgate.netnih.gov

Enzyme Concentration: The amount of 6-oxohexanoic acid produced increased with enzyme concentrations up to 0.3 U. tandfonline.comresearchgate.net At this concentration, the product formation continued for up to 36 hours, after which it plateaued. tandfonline.comresearchgate.net

The table below summarizes the optimized conditions for the enzymatic synthesis.

ParameterOptimal ValueFindingSource
pH 7.0The enzyme was stable between pH 6.5 and 7.5. tandfonline.comresearchgate.net
Temperature 30°CWhile initial velocity was fastest at 50°C, stability was poor above 35°C. 30°C provided the best balance for sustained production. tandfonline.comresearchgate.netnih.gov
Enzyme Concentration 0.3 UProduction increased with enzyme amount up to 0.3 U for a 36-hour reaction. tandfonline.comresearchgate.net

A significant challenge in using oxidase enzymes is their deactivation by hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the oxidation reaction. researchgate.net The ω-AOX from Phialemonium sp. AIU 274 was found to be susceptible to H₂O₂-mediated inactivation; its activity progressively decreased with increasing H₂O₂ concentrations and was completely lost at 200 mM H₂O₂. researchgate.net

To overcome this limitation, a strategy involving the addition of catalase was implemented. Catalase decomposes hydrogen peroxide into water and oxygen, thereby protecting the ω-AOX from deactivation. researchgate.net The addition of 20 U of catalase to the reaction mixture dramatically improved the process. Under optimized conditions including catalase, a 200 mM solution of 6-aminohexanoic acid was completely converted into 6-oxohexanoic acid with a 100% yield within 30 hours. tandfonline.comresearchgate.netnih.gov This demonstrates that the removal of the deactivating byproduct is a crucial strategy for achieving high yields in such biocatalytic systems. researchgate.net

ConditionRemaining ω-AOX Activity6-Oxohexanoic Acid YieldSource
Without Catalase Decreased significantly in the presence of H₂O₂~17% (after 36h) tandfonline.comresearchgate.net
With 20 U Catalase Stabilized by H₂O₂ removal100% (after 30h) tandfonline.comresearchgate.netnih.gov

Transaminase-Catalyzed Dynamic Kinetic Resolutions Involving this compound

Transaminases are powerful biocatalysts for synthesizing chiral amines and amino acids. nih.gov Their application in dynamic kinetic resolution (DKR) allows for the theoretical conversion of a racemic starting material into a single, enantiomerically pure product with 100% yield. nih.govresearchgate.net This process involves the stereoselective amination of a keto acid, coupled with the in-situ racemization of the starting material. nih.gov this compound is a key intermediate in these pathways, particularly when using lysine as an amine donor.

The equilibrium position of transaminase reactions can be unfavorable, often requiring a large excess of the amine donor or a complex multi-enzyme system to drive the reaction towards the desired product. nih.govchemrxiv.org A "smart" amine donor strategy can circumvent this issue. Lysine has been identified as a particularly effective smart donor for the synthesis of β-branched noncanonical amino acids. nih.govchemrxiv.org

When lysine donates its α-amino group (at the C2 position), it is converted into its corresponding keto acid, this compound. nih.gov This is the first step of the reaction. The subsequent fate of this byproduct is key to driving the equilibrium.

The effectiveness of lysine as a smart amine donor is rooted in the spontaneous and irreversible cyclization of its ketone byproduct. nih.govchemrxiv.org Upon its formation, this compound readily undergoes an intramolecular cyclization to form a stable six-membered cyclic imine, Δ¹-piperideine-2-carboxylic acid. nih.govnih.gov

This cyclization effectively removes the ketone byproduct from the reaction mixture. According to Le Châtelier's principle, the removal of a product shifts the reaction equilibrium forward, pulling the transamination reaction to completion. nih.govchemrxiv.org This mechanism alleviates the need for stoichiometric excess of the amine donor or additional enzymes for byproduct removal, creating a more efficient and atom-economical process. nih.gov This strategy has proven effective for synthesizing a broad range of β-branched arylalanines with high yields and excellent stereoselectivity. chemrxiv.org The compatibility of lysine with a variety of wild-type transaminases suggests its broad applicability as a smart amine donor in biocatalysis. nih.govchemrxiv.org

Multi-Enzyme Cascade Approaches for this compound Synthesis

The synthesis of this compound, a valuable keto acid, can be efficiently achieved through multi-enzyme cascade reactions. These one-pot systems leverage the high selectivity and efficiency of biocatalysts, operating under mild, environmentally benign conditions. nih.gov By combining multiple enzymatic steps in a single reactor, these cascades can overcome challenges such as low yields, the accumulation of inhibitory intermediates, and the need for expensive cofactors, making the process more sustainable and economically viable compared to traditional chemical synthesis. sciepublish.comnih.gov

The primary biosynthetic route for this compound in a cascade system starts from L-lysine. wikipedia.org This conversion is catalyzed by L-lysine α-oxidase (EC 1.4.3.14), an enzyme that facilitates the oxidative deamination of the α-amino group of L-lysine. nih.gov The reaction consumes oxygen and water, yielding three products: the target molecule 6-amino-2-oxohexanoate, along with ammonia (B1221849) and hydrogen peroxide (H₂O₂). wikipedia.orgresearchgate.net L-lysine α-oxidase has been identified in various microorganisms, including fungi like Trichoderma viride. wikipedia.orgrhea-db.org

This enzymatic cascade is a critical module in more extensive, engineered biosynthetic pathways designed to produce valuable industrial chemicals. For instance, this compound serves as a key intermediate in the production of 6-aminohexanoic acid (also known as aminocaproic acid), the monomer required for synthesizing Nylon 6. nih.govgoogle.com In these larger cascades, which can involve six or more enzymatic steps, the initial conversion of lysine is followed by subsequent reactions catalyzed by other enzymes like reductases or transaminases. nih.govgoogle.com These complex pathways are often implemented within whole-cell biocatalysts, such as engineered strains of Escherichia coli or Pseudomonas taiwanensis, which can internally manage cofactor regeneration and streamline the entire production process from a simple feedstock to the final product. nih.govresearchgate.net

The table below details the key enzymes involved in the cascade synthesis of this compound.

EnzymeEC NumberSource ExampleFunction in Cascade
L-lysine α-oxidase1.4.3.14Trichoderma virideCatalyzes the primary conversion of L-lysine to 6-amino-2-oxohexanoate. wikipedia.orgrhea-db.org
Catalase1.11.1.6Not specifiedDecomposes inhibitory hydrogen peroxide (H₂O₂) byproduct into water and oxygen. researchgate.netnih.gov
Aminotransferase2.6.1.xNot specifiedAlternative enzyme proposed for the conversion of lysine to this compound. google.com

Enzymatic Systems and Reaction Mechanisms Governing 6 Amino 2 Oxohexanoic Acid Metabolism

Investigation of Enzyme Families Acting on 6-Amino-2-oxohexanoic Acid

Research into the metabolism of this compound has identified aminotransferases and oxidoreductases (dehydrogenases and oxidases) as the principal enzyme classes responsible for its biochemical transformations.

Aminotransferases, or transaminases, are a class of enzymes that catalyze the interconversion of an amino acid and an α-keto acid. In the context of this compound, these enzymes facilitate the transfer of its ε-amino group to an α-keto acid acceptor, or conversely, the formation of this compound via transamination.

An example of a relevant enzyme is the ω-transaminase (ω-TA) CV2025 from Chromobacterium violaceum. This enzyme has been shown to be active on long-chain aldehydes and amines that possess carboxylic acid groups, catalyzing the conversion of 6-oxohexanoic acid into 6-aminohexanoic acid, a compound structurally related to the subject of this article. nih.gov Such enzymes are key to producing valuable chemicals like the Nylon-6 monomer 6-aminohexanoic acid under environmentally sound conditions. nih.gov

Table 1: Examples of Enzymes Involved in the Metabolism of this compound and Related Compounds

Enzyme Name/Class Source Organism Reaction Catalyzed Reference
L-lysine alpha-oxidase Trichoderma viride L-lysine → this compound + H₂O₂ + NH₃ hmdb.ca
ω-Transaminase (CV2025) Chromobacterium violaceum 6-Oxohexanoic acid + Amine Donor ⇌ 6-Aminohexanoic acid + Keto Acceptor nih.gov
ω-Amino compound-oxidizing enzyme (ω-AOX) Phialemonium sp. AIU 274 6-Aminohexanoic acid + O₂ + H₂O → 6-Oxohexanoic acid + NH₃ + H₂O₂ nih.govresearchgate.net

This table is interactive and can be sorted by column.

The active sites of aminotransferases are meticulously structured to bind both the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and the amino/keto acid substrates. While specific structural data for an enzyme complexed with this compound is not detailed in the provided sources, the general architecture of PLP-dependent aminotransferases is well-understood. The active site typically features a lysine (B10760008) residue that forms an internal aldimine (a type of Schiff base) with the PLP cofactor. libretexts.org Surrounding residues, such as arginine, aspartate, and tyrosine, play crucial roles in anchoring the phosphate (B84403) group of PLP and the carboxylate group of the substrate, ensuring precise orientation for catalysis. nih.gov These interactions are critical for enhancing the acidity of the protons that are transferred during the reaction. nih.gov

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for aminotransferases. libretexts.org Its primary function is to act as a temporary carrier of the amino group being transferred. The catalytic cycle involves several key steps:

Transimination: The incoming amino acid substrate displaces the active site lysine to form a new Schiff base, known as an external aldimine, with the PLP cofactor. youtube.com

Tautomerization: A proton is removed from the α-carbon of the amino acid, and the resulting negative charge is stabilized by the electron-withdrawing capacity of the pyridinium (B92312) ring of PLP. This intermediate is called a quinonoid. youtube.com

Reprotonation: The intermediate is reprotonated at what was the aldehyde carbon of PLP, forming a ketimine. nih.gov

Hydrolysis: The ketimine is hydrolyzed, releasing the newly formed α-keto acid (in this case, what would be derived from the original amino acid substrate) and leaving the amino group on the cofactor, which is now in the form of pyridoxamine (B1203002) 5'-phosphate (PMP). libretexts.org

This entire process is reversible, allowing PMP to donate the amino group to a new α-keto acid to regenerate the original PLP-lysine aldimine and form a new amino acid. youtube.com The catalytic prowess of PLP stems from its ability to stabilize reaction intermediates through resonance. nih.gov

Besides transamination, the metabolism of this compound and related compounds involves oxidation and reduction reactions catalyzed by dehydrogenases and oxidases.

One key enzyme is L-lysine alpha-oxidase, which directly produces this compound from L-lysine. hmdb.ca This reaction is an oxidative deamination. In the reverse direction, which would constitute a step in its metabolism, a reductive amination would be required.

Furthermore, studies have identified an ω-amino compound-oxidizing enzyme (ω-AOX) from the fungus Phialemonium sp. This enzyme catalyzes the oxidation of the ω-amino group of various compounds, including the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid. nih.govresearchgate.net This highlights a pathway for the oxidative deamination of the terminal amino group.

Dehydrogenases are also implicated. For instance, in engineered metabolic pathways, alcohol dehydrogenases like AlkJ are used to oxidize 6-hydroxyhexanoic acid to 6-oxohexanoic acid, which can then be a substrate for transamination. nih.gov Intrinsic dehydrogenases within host organisms can also act on these intermediates. nih.gov

Characterization of Aminotransferases (ATs)

Kinetic and Mechanistic Studies of Enzymatic Reactions

Understanding the kinetics and mechanisms of these enzymatic reactions is fundamental to comprehending the regulation and flow of metabolites through the pathway.

A hallmark of PLP-dependent transamination reactions is their reversibility. nih.govyoutube.com The direction of the reaction is dictated by the relative concentrations of the four reactants: the amino acid substrate, the α-keto acid acceptor, the newly formed keto acid product, and the newly formed amino acid product. This equilibrium allows aminotransferases to participate in both amino acid degradation and biosynthesis, depending on the metabolic needs of the cell. The use of transaminase CV2025 to synthesize 6-aminohexanoic acid from 6-oxohexanoic acid demonstrates the synthetic, or reverse, potential of this reaction. nih.gov

Kinetic studies on related enzymes, such as the ω-AOX from Phialemonium sp., have provided insights into optimal reaction conditions. For the production of 6-oxohexanoic acid, the optimal pH was found to be 7.0 and the optimal temperature was 30°C. researchgate.net The reaction was also found to be sensitive to the concentration of hydrogen peroxide, a byproduct of the oxidase reaction, which could decrease enzyme stability. researchgate.net

Substrate Specificity and Enzyme Promiscuity

The ability of enzymes to act on a range of substrates, known as substrate promiscuity, is a key factor in the metabolism of and potential biotechnological production involving this compound. While some enzymes exhibit high specificity, others can accommodate a variety of molecules, including ω-amino acids.

ω-Transaminases (ω-TAs) are particularly relevant as they can catalyze the transfer of an amino group to a terminal carbon. These enzymes often possess a dual-substrate recognition mechanism, with two distinct binding pockets: a large pocket that can bind hydrophobic groups or carboxylate moieties, and a small pocket that typically restricts the size of the substituent it can accept to no larger than an ethyl group. nih.govmbl.or.krresearchgate.net This structural feature limits the range of α-keto acids that most wild-type ω-TAs can accept. nih.gov

However, some transaminases display broader substrate specificity. For instance, a D-amino acid transaminase from Blastococcus saxobsidens has been shown to be active towards both D-amino acids and primary (R)-amines. nih.gov This expanded specificity is attributed to the flexibility of certain active site residues and the lack of bulky residues at the entrance to the active site. nih.gov Similarly, an ω-amino acid:pyruvate transaminase (AptA) from Alcaligenes denitrificans Y2k-2 demonstrates activity with a range of aliphatic β-amino acids. nih.gov

The transaminase CV2025 from Chromobacterium violaceum is another example of an enzyme with broad substrate scope, known to be active on long-chain aldehydes and amines that possess carboxylic acid groups. nih.gov This promiscuity is a valuable trait for biocatalysis, offering a starting point for engineering enzymes with novel specificities. nih.gov The ability of some ω-TAs to accept both hydrophobic amines and amino acids is facilitated by flexible residues in the active site, such as an "arginine switch" that can position itself to accommodate different substrates. acs.org

A study on the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid utilized an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274. This enzyme was found to have a broad substrate range, exhibiting oxidase activity for a variety of ω-amino compounds. tandfonline.comnih.gov

Table 1: Examples of Enzymes with Promiscuous Activity Relevant to this compound Metabolism

Enzyme Source Organism Substrate(s) / Substrate Type Key Findings Reference(s)
ω-Transaminase (ω-TA) Vibrio fluvialis ω-Amino acids, aliphatic amines Dual recognition with large and small binding pockets. mbl.or.kroup.com
D-Amino Acid Transaminase Blastococcus saxobsidens D-amino acids, primary (R)-amines Expanded substrate specificity due to active site flexibility. nih.gov
ω-Amino Acid:Pyruvate Transaminase (AptA) Alcaligenes denitrificans Y2k-2 Aliphatic β-amino acids High enantioselectivity for kinetic resolution. nih.gov
Transaminase (CV2025) Chromobacterium violaceum Long-chain aldehydes and amines with carboxyl groups Active on substrates relevant for nylon-6 precursor synthesis. nih.gov
ω-Amino Group-Oxidizing Enzyme (ω-AOX) Phialemonium sp. AIU 274 ω-Amino compounds Broad substrate range, enabling oxidation of 6-aminohexanoic acid. tandfonline.comnih.gov
Alanine-glyoxylate aminotransferase 2 (AGXT2) Human mitochondria Multiple amino and keto acids A promiscuous aminotransferase with diverse physiological roles. nih.gov

Rational Design and Engineering of Enzymes for this compound Pathways

To overcome the limitations of wild-type enzymes, such as low activity, instability, and narrow substrate scope, protein engineering techniques are employed. These methods aim to create robust and efficient biocatalysts for specific industrial applications, including the synthesis of nylon-6 precursors like this compound.

Directed Evolution and Mutagenesis for Enhanced Activity and Stability

Directed evolution and site-directed mutagenesis are powerful strategies for improving the catalytic efficiency and stability of enzymes. These approaches involve introducing genetic mutations and screening for variants with desired properties.

Several studies have successfully enhanced the stability of enzymes relevant to this compound pathways. For example, a computational library design framework (FRESCO) was used to stabilize a homodimeric ω-transaminase from Pseudomonas jessenii. By focusing on the subunit interface, researchers created variants with significantly increased apparent melting temperatures (Tmapp) of up to 85°C, compared to the wild-type's 62°C. These stabilized variants also showed a 5-fold increase in activity at their optimal temperatures. nih.gov

In another instance, the thermostability of a nylon hydrolase (NylC) from Arthrobacter sp. was dramatically improved by introducing four mutations at the subunit interfaces of its tetrameric structure. This resulted in an increase in the heat denaturation temperature by 36°C. nih.gov

Directed evolution has also been applied to improve the activity of ω-transaminases. An ω-ATA from Aspergillus terreus (AtATA) was engineered through five rounds of mutations, guided by computational analysis of substrate-enzyme binding energies. The resulting variant, M14C3-V5, exhibited a 3.4-fold enhancement in activity towards a non-natural substrate and improved thermostability. asm.orgnih.govresearchgate.net Similarly, a prolyl aminopeptidase (B13392206) from Aspergillus oryzae was modified using random and site-directed saturation mutagenesis, leading to variants with up to 56% higher specific activity and enhanced thermostability. nih.gov

Site-directed mutagenesis has been instrumental in elucidating the roles of specific amino acid residues in enzyme activity and regulation. For example, studies on the branched-chain alpha-ketoacid dehydrogenase complex revealed that mutation of a specific serine residue to glutamate (B1630785) mimicked the inactivating effect of phosphorylation. nih.gov This highlights how targeted mutations can be used to modulate enzyme function.

Table 2: Examples of Directed Evolution and Mutagenesis for Enhanced Enzyme Activity and Stability

Enzyme Engineering Strategy Improvement Research Finding Reference(s)
ω-Transaminase Computational Library Design (FRESCO) Increased thermostability (Tmapp from 62°C to 85°C) and 5-fold higher activity. Mutations at the subunit interface were key to stabilization. nih.gov
Nylon Hydrolase (NylC) Site-directed mutagenesis 36°C increase in heat denaturation temperature. Mutations at subunit interfaces drastically altered thermostability. nih.gov
ω-Transaminase (AtATA) Directed evolution and computer-aided design 3.4-fold increase in activity and enhanced thermostability. Five rounds of mutations led to the improved variant M14C3-V5. asm.orgnih.govresearchgate.net
Prolyl Aminopeptidase Random and site-directed saturation mutagenesis Up to 56% increase in specific activity and improved thermostability. Variants were identified through high-throughput screening. nih.gov

Engineering for Altered Substrate Specificity and Improved Conversion Yields

A significant goal of enzyme engineering is to alter substrate specificity to enable the conversion of non-natural substrates or to improve the efficiency of a desired reaction. This is particularly relevant for the production of this compound and its derivatives.

One research project specifically aims to engineer phosphoglycerate dehydrogenase and fumarate (B1241708) dehydratase to change their substrate specificity towards this compound and 6-amino-2-hydroxyhexanoic acid, respectively. chalmers.se This highlights the direct effort to create novel enzymatic pathways for the synthesis of adipic acid precursors.

Successful alteration of substrate specificity has been demonstrated in ω-transaminases. An (S)-selective ω-TA from Ochrobactrum anthropi was engineered to accept bulky substituents in its small binding pocket. A single point mutation (V153A) was sufficient to grant the enzyme substantial activity towards 2-oxooctanoic acid, a substrate with a long n-hexyl side chain. nih.gov In another study, a ω-transaminase from Vibrio fluvialis (Vfat) was redesigned for the synthesis of a bulky amine, imagabalin (B1671733). This effort resulted in a 60-fold improvement in initial activity. oup.com

Protein engineering has also been used to improve conversion yields. In a one-pot biocatalytic system for the conversion of adipic acid to 6-aminocaproic acid, a combination of carboxylic acid reductases (CARs) and ω-transaminases, along with cofactor regeneration systems, achieved up to 95% conversion. bangor.ac.uk Further engineering of a CAR from M. abscessus (MAB4714) through structure-based protein engineering generated a variant with 10-fold higher activity towards 6-aminocaproic acid, enabling a subsequent conversion to 1,6-hexamethylenediamine with up to 75% conversion. bangor.ac.ukengconfintl.org

In a mixed-species biotransformation for the synthesis of 6-aminohexanoic acid from cyclohexane (B81311), optimization of the reaction conditions and the use of engineered Pseudomonas taiwanensis and Escherichia coli strains led to a complete substrate conversion with an 86% yield of 6-aminohexanoic acid. nih.govresearchgate.net An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-AOX from Phialemonium sp. AIU 274 achieved a 100% conversion yield after optimizing reaction conditions, including the addition of catalase to remove inhibitory hydrogen peroxide. tandfonline.comnih.gov

Table 3: Examples of Enzyme Engineering for Altered Specificity and Improved Conversion

Enzyme/System Engineering/Optimization Strategy Altered Specificity / Improved Yield Research Finding Reference(s)
Phosphoglycerate Dehydrogenase / Fumarate Dehydratase Planned enzyme engineering Towards this compound A research goal to create a bio-based production route for adipic acid. chalmers.se
ω-Transaminase (O. anthropi) Site-directed mutagenesis (V153A) Acceptance of bulky keto acids (e.g., 2-oxooctanoic acid) A single mutation in the small binding pocket expanded substrate scope. nih.gov
ω-Transaminase (V. fluvialis) Redesign of substrate binding site 60-fold improvement in activity for a bulky substrate. Enabled the preparative transamination for imagabalin synthesis. oup.com
Carboxylic Acid Reductase (MAB4714) Structure-based protein engineering 10-fold higher activity towards 6-aminocaproic acid. One mutant variant (L342E) showed significantly enhanced activity. bangor.ac.ukengconfintl.org
Mixed-species biotransformation Process optimization and engineered strains 86% yield of 6-aminohexanoic acid from cyclohexane. ε-Caprolactone was identified as a superior shuttle molecule. nih.govresearchgate.net
ω-Amino Group-Oxidizing Enzyme (ω-AOX) Reaction optimization with catalase 100% conversion of 6-aminohexanoic acid to 6-oxohexanoic acid. Removal of hydrogen peroxide was crucial for enzyme stability and high yield. tandfonline.comnih.gov
Carboxylic Acid Reductase / ω-Transaminase Cascade One-pot biocatalysis with cofactor regeneration Up to 95% conversion of adipic acid to 6-aminocaproic acid. Efficient biotransformation was achieved through a multi-enzyme system. bangor.ac.uk

Analytical Methodologies for the Research and Characterization of 6 Amino 2 Oxohexanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for isolating and quantifying 6-amino-2-oxohexanoic acid from complex biological matrices. youtube.com

High-Performance Liquid Chromatography (HPLC) for Detection in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids like this compound in biological fluids. nih.gov Given that amino acids often lack strong chromophoric groups for UV detection, a derivatization step is typically required. nih.gov However, specialized columns and methods have been developed to circumvent this, though sometimes at the cost of detection limits. nih.gov

For instance, the separation of the related compound, 6-aminohexanoic acid, has been achieved using mixed-mode stationary phase columns with a mobile phase of water, acetonitrile (B52724), and a buffer like perchloric acid, allowing for UV detection at 200 nm. sielc.com Another method for 6-aminohexanoic acid utilizes a reversed-phase HPLC column with a C18 ligand, following USP guidelines. sielc.com The detection of 6-oxohexanoic acid, a closely related compound, has been monitored at 210 nm. tandfonline.comtandfonline.com The choice of mobile phase is critical, with acetonitrile and water being preferred for their low UV transparency, especially when detection below 230 nm is necessary. sielc.com

Sample preparation is a critical preceding step. For plasma samples, a common procedure involves deproteinization with a methanol:acetonitrile solution, followed by centrifugation, evaporation, and pH adjustment. nih.gov It's important to process blood samples promptly to prevent hemolysis, which can alter the concentrations of certain amino acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for metabolite profiling. researchgate.net For non-volatile compounds like amino acids, a derivatization step, such as trimethylsilylation (TMS), is necessary to increase their volatility. The Human Metabolome Database provides predicted GC-MS data for the TMS derivative of the related compound 2-amino-6-hydroxyhexanoic acid, which can serve as a guide for identifying similar compounds. hmdb.ca

Spectroscopic Approaches in Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are vital for determining the molecular structure of this compound and for monitoring its transformations in chemical and enzymatic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both 1D (¹H) and 2D (¹³C, COSY, HSQC) NMR experiments are employed to establish the connectivity of atoms within a molecule. bmrb.io In a study of the interaction between 6-aminocaproic acid and citric acid, high-resolution mass spectrometry (HRMS) and NMR were used to identify the formation of 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid. nih.gov The Biological Magnetic Resonance Bank provides assigned chemical shift data for 6-aminohexanoic acid, which can be a useful reference. bmrb.io

Mass Spectrometry (MS) in Pathway Intermediate Identification

Mass Spectrometry (MS) is crucial for identifying and confirming the presence of intermediates in metabolic pathways. It provides highly accurate mass-to-charge ratio (m/z) measurements, which aids in determining the elemental composition of a molecule. uni.lu For this compound, predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) are available, which can be used to confirm its identity in complex mixtures. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly used hyphenated technique that provides both separation and mass analysis. nih.gov For example, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to analyze the isomeric compound 2-amino-6-oxohexanoic acid, providing precursor m/z and retention time data. nih.gov

Enzymatic Assays for Activity Determination and Reaction Rate Measurement

Enzymatic assays are essential for studying the enzymes that metabolize this compound and for measuring the rates of these reactions. tandfonline.comtandfonline.com A common method involves monitoring the formation or consumption of a product or substrate over time.

In a study on the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid, the activity of the ω-amino group-oxidizing enzyme (ω-AOX) was determined by measuring the formation of hydrogen peroxide, a byproduct of the reaction. tandfonline.comtandfonline.com This was done spectrophotometrically at 505 nm using a coupled reaction with 4-aminoantipyrine (B1666024) and phenol (B47542) in the presence of peroxidase. tandfonline.comtandfonline.com

The influence of various factors on the reaction rate, such as pH and temperature, can be systematically investigated using these assays. For the ω-AOX enzyme, the optimal pH for the oxidation of 6-aminohexanoic acid was found to be 7.5, with the enzyme being most stable between pH 6.5 and 7.5. tandfonline.comtandfonline.com The optimal temperature for the production of 6-oxohexanoic acid was determined to be 30°C. tandfonline.comtandfonline.com By varying the enzyme concentration, it was found that the product amount increased up to a certain point, after which it plateaued. tandfonline.com

Table 1: Optimal Conditions for the Enzymatic Production of 6-Oxohexanoic Acid

ParameterOptimal ValueReference
pH7.0 - 7.5 tandfonline.comtandfonline.com
Temperature30°C tandfonline.comtandfonline.com
Enzyme Amount (ω-AOX)0.3 U tandfonline.com
Incubation Time30 - 36 h tandfonline.comtandfonline.com

Role of 6 Amino 2 Oxohexanoic Acid in Advanced Biochemical Synthesis and Biotechnological Research

Utilization as a Precursor in the Synthesis of Functional Organic Molecules

6-Amino-2-oxohexanoic acid, a derivative of the essential amino acid lysine (B10760008), is emerging as a valuable and versatile precursor in the field of biochemical synthesis. Its unique bifunctional nature, possessing both an amino group and an α-keto acid moiety, allows for its strategic incorporation into a variety of molecular scaffolds. This has led to its increasing use in the development of advanced polymers and specialized biochemical tools.

Intermediate in the Production of Polyamide Precursors (e.g., for Nylon 6)

The synthesis of polyamides, such as Nylon 6, has traditionally relied on petrochemically derived monomers. However, there is a significant and growing interest in developing sustainable, bio-based routes to these important materials. In this context, this compound serves as a key intermediate in engineered biosynthetic pathways for the production of polyamide precursors.

One notable pathway involves the enzymatic conversion of 6-aminocaproic acid (6-ACA), the direct monomer for Nylon 6, to adipic acid, a monomer for Nylon 6,6. researchgate.net In this process, a 4-aminobutyrate aminotransferase can mediate the reaction between 6-aminocaproic acid and an intermediate, 6-oxohexanoic acid, which is a closely related compound to this compound. researchgate.net Furthermore, research has focused on engineering enzymes to produce 6-aminohex-2-enoic acid from lysine, a pathway in which this compound is a crucial intermediate. chalmers.se This bio-based production of adipic acid and other polyamide precursors offers a greener alternative to traditional chemical synthesis. chalmers.seucl.ac.uk

In a one-pot biocatalytic cascade, mixed-species microbial cultures have been engineered to produce 6-aminohexanoic acid (6AHA) from cyclohexane (B81311). nih.gov This complex cascade involves the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid, which is then converted to 6AHA. nih.gov Although some alcohol dehydrogenases were found to be unable to catalyze the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid directly, alternative enzymatic strategies are being explored. nih.gov

PrecursorIntermediateTarget Polyamide MonomerKey Enzymes
LysineThis compoundAdipic acidOxidase, Dehydrogenase, Dehydratase chalmers.se
6-Aminocaproic acid6-Oxohexanoic acidAdipic acid4-Aminobutyrate aminotransferase, 6-Oxohexanoate dehydrogenase researchgate.net
Cyclohexane6-Oxohexanoic acid6-Aminohexanoic acidAlcohol dehydrogenase, ω-Transaminase nih.gov

Building Block for Functionalized Poly(ε-caprolactone)s (PCLs)

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field. The incorporation of functional groups along the PCL backbone can enhance its properties and allow for the attachment of drugs or other bioactive molecules. This compound presents an opportunity to introduce amino functionalities into PCL-based materials.

Enzymatic polymerization of ε-caprolactone using amino acids as co-initiators has been explored to create functional polyesters. mdpi.com While direct polymerization with native amino acids can be challenging due to solubility and reactivity issues, the use of protected amino acids has shown more promise. mdpi.com The amino group of a molecule like this compound, after appropriate protection and subsequent deprotection, could serve as a handle for further functionalization of the resulting PCL chains. This approach opens the door to creating tailored PCL-based materials for specific applications.

Precursor in Derivatization for Biochemical Probes and Conjugates

The development of biochemical probes and conjugates is essential for studying biological processes. The functional groups on this compound make it a suitable starting point for the synthesis of such molecules. The amino group can be readily modified through derivatization reactions to attach reporter molecules, such as fluorophores or biotin, or to link the molecule to other biomolecules like peptides or proteins.

Derivatization techniques, such as using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), are commonly employed to tag amino acids for enhanced detection and analysis. nih.gov Similar strategies can be applied to this compound to create probes for various biochemical assays. The resulting derivatized molecules can be used to study enzyme activity, protein-protein interactions, and other cellular processes. For instance, the acetyl derivative of this compound, 6-acetamido-2-oxohexanoic acid, is a known metabolite. nih.gov

Application in Biocatalytic Production of Non-Canonical Amino Acids and Derivatives

Non-canonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, are valuable building blocks for the synthesis of pharmaceuticals and for protein engineering. nih.govencyclopedia.pub Biocatalysis offers an environmentally friendly and highly efficient alternative to traditional chemical synthesis for the production of ncAAs. encyclopedia.pub

This compound can serve as a substrate for enzymes, such as transaminases, to produce novel ncAAs. For example, the transaminase CV2025 from Chromobacterium violaceum has been shown to be active on long-chain aldehydes and amines that carry carboxylic acid groups, making it a suitable candidate for the conversion of 6-oxohexanoic acid to 6-aminohexanoic acid. nih.gov By employing different transaminases with varying substrate specificities, a range of ncAAs with diverse side chains could be synthesized from this compound and its derivatives. Furthermore, synergistic methods that combine photochemistry and biocatalysis are being developed to create stereoselective ncAAs. ucsb.edu

Integration into Engineered Metabolic Pathways for Industrial Chemical Building Blocks

Metabolic engineering aims to redesign the metabolic networks of microorganisms to produce valuable chemicals from renewable feedstocks. mdpi.com this compound is a key intermediate in several engineered metabolic pathways designed for the production of industrial chemical building blocks, particularly those for polyamides. ucl.ac.uk

Researchers have successfully engineered Escherichia coli and Pseudomonas taiwanensis strains to produce nylon precursors from simple starting materials like cyclohexane. nih.gov These engineered pathways often involve a cascade of enzymatic reactions, with this compound or its close relatives appearing as crucial intermediates. For instance, a synthetic pathway for the production of 6-aminocaproic acid (6-ACA), a nylon 6 precursor, has been constructed in E. coli. ucl.ac.uk This pathway involves the conversion of cyclohexanol (B46403) through a series of enzymatic steps, including the formation of an intermediate that is then converted to 6-ACA. ucl.ac.uk The optimization of these pathways, including overcoming bottlenecks in the conversion of intermediates like 6-oxohexanoic acid, is an active area of research. ucl.ac.uk

Engineered PathwayHost OrganismStarting MaterialKey IntermediateProduct
6-Aminohexanoic acid synthesisPseudomonas taiwanensis & Escherichia coliCyclohexane6-Oxohexanoic acid6-Aminohexanoic acid nih.gov
Adipic acid synthesisEngineered microbesLysineThis compoundAdipic acid chalmers.se
6-Aminocaproic acid synthesisE. coliCyclohexanolε-Caprolactone6-Aminocaproic acid ucl.ac.uk

Future Research Directions and Theoretical Perspectives on 6 Amino 2 Oxohexanoic Acid

Elucidating Undiscovered Metabolic Pathways and Novel Biological Roles

While 6-Amino-2-oxohexanoic acid has been identified in organisms as diverse as humans and the parasite Trypanosoma brucei, the specific metabolic pathways that govern its synthesis and degradation are not yet fully mapped out. nih.gov It is classified as an epsilon-amino acid and a 2-oxo monocarboxylic acid, suggesting its involvement in amino acid and fatty acid metabolism. nih.gov A primary direction for future research is the identification and characterization of the enzymes responsible for its formation and breakdown. Given its structural similarity to derivatives of lysine (B10760008), exploring its potential connection to lysine degradation pathways is a logical starting point for investigation.

Beyond its role as a metabolic intermediate, the presence of this molecule in both a host (human) and a parasite (Trypanosoma) points toward novel biological functions that are yet to be discovered. nih.gov Research could focus on whether it acts as a signaling molecule, a metabolic regulator, or a substrate for post-translational modifications. Elucidating these functions would provide a more complete picture of its physiological importance.

Advancements in Biocatalytic Synthesis for Scalable Production

The industrial production of specialized amino acids is increasingly moving towards sustainable and efficient biocatalytic methods. While specific large-scale biocatalytic synthesis routes for this compound are not yet established, future research can draw from advancements in related fields. The development of multi-enzyme cascades in either whole-cell or cell-free systems presents a promising avenue for scalable production. acs.org

Drawing parallels from the biosynthesis of the related compound 6-aminohexanoic acid, a potential pathway for this compound could be engineered. nih.gov Such a pathway would likely require a cascade of enzymes, including specific transaminases to introduce the amino group at the C6 position and dehydrogenases or oxidases to create the keto group at the C2 position. Key research challenges will include:

Enzyme Discovery: Identifying or engineering enzymes with high specificity and activity for the target substrates.

Pathway Optimization: Balancing the expression and activity of multiple enzymes within a single host or reactor to maximize flux towards the final product and minimize toxic intermediates. nih.gov

Process Engineering: Designing scalable bioreactor configurations, such as packed bed reactors, for continuous production and high yields, potentially using immobilized enzymes to enhance stability and reusability. acs.org

Success in this area could unlock the potential for producing this compound as a building block for novel polymers or as a specialized chemical intermediate.

Computational Modeling and In Silico Analysis of Enzyme-Substrate Interactions

Computational tools are indispensable for accelerating research into enzyme function and biocatalyst design. For this compound, in silico analysis can provide critical insights into its interactions with potential enzymes, guiding laboratory experiments. A known protein-bound 3D structure (PDB ID: 5GZ6) provides a valuable starting point for such computational studies. nih.gov

Future research will likely employ a range of computational techniques:

Molecular Docking: To predict the binding affinity and orientation of this compound within the active site of known or putative enzymes.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the enzyme-substrate complex, revealing key interactions, conformational changes during binding, and potential catalytic mechanisms.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the electronic rearrangements during the enzymatic reaction, providing a detailed understanding of the catalytic steps at a quantum level.

These computational approaches can guide the rational design of enzymes with enhanced activity or altered substrate specificity, directly supporting the biocatalytic production goals outlined previously.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular Formula C6H11NO3PubChem
Monoisotopic Mass 145.0739 DaPubChem
XlogP (predicted) -2.9PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Predicted CCS (Ų) [M+H]+ 130.8PubChemLite
Predicted CCS (Ų) [M-H]- 129.2PubChemLite

Data sourced from PubChem CID 439954 and PubChemLite. nih.govuni.lu

Exploration of Its Role in Inter-Kingdom Metabolic Communication

Metabolites are increasingly recognized as key mediators of communication between different organisms, a phenomenon known as inter-kingdom communication. Amino acids and their derivatives, in particular, play crucial roles in processes like quorum sensing in bacteria and host-microbe interactions. mdpi.com The confirmed presence of this compound in both humans and the protozoan parasite Trypanosoma brucei makes it a compelling candidate for investigation as a molecule involved in such communication. nih.gov

Future theoretical and experimental research could explore several hypotheses:

Host-Parasite Interaction: Does the concentration of this compound change during infection? Does the parasite produce or scavenge this molecule from the host, and does this play a role in its survival or virulence?

Microbiome Signaling: Could this compound be produced by gut microbiota and influence host physiology, or is it a host-produced metabolite that modulates the composition or function of the microbiome?

Signaling Molecule Properties: Research could investigate if cells secrete this compound and if specific receptors or transporters for it exist on the cells of other organisms, which would be strong evidence for a role in cell-to-cell signaling.

Exploring these questions could reveal a new layer of function for this metabolite, positioning it as a key player in the complex chemical dialogues that shape ecosystems and host-pathogen relationships.

Q & A

Q. What experimental approaches validate the environmental degradation pathways of this compound?

  • Methodological Answer : Simulate environmental conditions (e.g., aqueous solutions at pH 5–9, UV exposure) and analyze degradation products via LC-QTOF-MS. Use ¹⁴C-labeled compounds to track mineralization rates and identify persistent intermediates .

Data Contradiction and Optimization

Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?

  • Methodological Answer : Replicate stability studies across pH 3–10 (buffered solutions, 25°C) with frequent sampling (0, 24, 48h). Quantify degradation via UV-Vis (λ=260 nm) and correlate with Arrhenius kinetics. Publish raw datasets to enable meta-analyses .

Q. What statistical methods are appropriate for reconciling variability in enzymatic reduction efficiency of Δ¹-piperideine-2-carboxylic acid?

  • Methodological Answer : Apply multivariate regression to assess factors like NADPH concentration, temperature, and enzyme purity. Use bootstrapping to estimate confidence intervals for kinetic parameters .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Amino-2-oxohexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.